(E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Overview
Description
“(E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .
Synthesis Analysis
The synthesis of thiazole derivatives, including “this compound”, often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis
The molecular structure of “this compound” includes a sulfur-containing bicyclic ring and an amide-linked furan or a 2-carbonyl propionic acid offering two oxygen atoms as H-bond acceptors .Chemical Reactions Analysis
Thiazoles, including “this compound”, have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. As a thiazole derivative, it likely shares some properties with other thiazoles, such as being aromatic and containing a five-membered heterocycle .Scientific Research Applications
Synthesis and Characterization
(E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a compound involved in the synthesis and characterization of various heterocyclic compounds. Research has demonstrated its utility in the creation of novel molecules with potential biological activities. For instance, the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates shows the compound's versatility in forming new chemical structures with potential antimicrobial activity and docking studies relevance (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Biological Activity Exploration
The exploration of biological activities is a significant area of research for compounds like this compound. Studies focusing on the synthesis and in vitro evaluation of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been conducted. These studies aim to identify anticancer activities against specific human cancer cell lines, highlighting the compound's potential in medical research (Abdel-Motaal, Alanzy, & Asem, 2020).
Photophysical Properties
Investigations into the photophysical properties of related carboxamides have provided insights into the ground and excited state behaviors of these molecules. Such studies are crucial for understanding the electronic structures and potential applications of these compounds in materials science (Patil, Melavanki, Kapatkar, Ayachit, & Saravanan, 2011).
Antimicrobial and Anticancer Activities
Further research on substituted thiophene derivatives synthesized from related compounds has shown significant antimicrobial and anticancer activities. These findings underscore the therapeutic potential of this compound derivatives in developing new treatments for various diseases (Hemdan & El-Mawgoude, 2015).
Mechanism of Action
The mechanism of action for thiazole derivatives is diverse and depends on the specific derivative. For example, some thiazole derivatives have been found to inhibit Mycobacterium tuberculosis by targeting QcrB, a subunit of the menaquinol cytochrome c oxidoreductase . Other thiazole derivatives have been found to activate the STING pathway, triggering the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines .
Future Directions
The future directions for research on “(E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” and similar compounds could include further exploration of their potential pharmaceutical and biological activities . This could involve more detailed studies of their mechanisms of action, as well as the development of new synthesis methods to improve their production .
Properties
IUPAC Name |
5-chloro-N-(3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS2/c1-2-17-9-5-3-4-6-10(9)20-14(17)16-13(18)11-7-8-12(15)19-11/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDXPSOGUXSFBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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